(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate
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Overview
Description
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by a piperidine ring substituted with tert-butyl, methyl, and hydroxyl groups, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, methyl, and hydroxyl groups are introduced through selective alkylation and hydroxylation reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2R,4S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the piperidine ring or other substituents.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound shares structural similarities but differs in its applications and properties.
Caffeine: Although structurally different, caffeine is another compound with significant biological activity.
Uniqueness
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate is unique due to its chiral nature and the specific arrangement of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H20NO5- |
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Molecular Weight |
258.29 g/mol |
IUPAC Name |
(2R,4S)-1-tert-butyl-4-hydroxy-2-methylpiperidin-1-ium-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)13(10(17)18)6-5-8(14)7-12(13,4)9(15)16/h8,14H,5-7H2,1-4H3,(H-,15,16,17,18)/p-1/t8-,12+,13?/m0/s1 |
InChI Key |
DOVBBFXGLSGNNW-ITCHVEPBSA-M |
Isomeric SMILES |
C[C@@]1(C[C@H](CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-] |
Canonical SMILES |
CC1(CC(CC[N+]1(C(=O)[O-])C(C)(C)C)O)C(=O)[O-] |
Origin of Product |
United States |
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